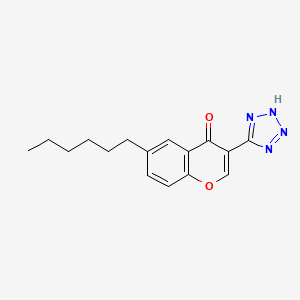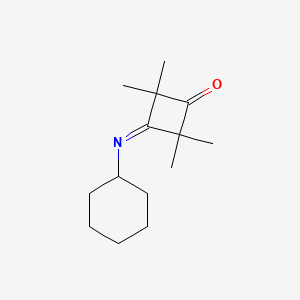
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is an organic compound that features a four-membered cyclic ketone structure with a cyclohexylimino group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane-containing compounds due to its efficiency and versatility . The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance the yield and selectivity of the desired product. The use of samarium diiodide and other reducing agents can be employed to remove halogen atoms and yield the cyclobutanone derivative .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound’s unique structure makes it useful in studying reaction mechanisms and enzyme interactions.
Medicine: It can be used in the development of pharmaceuticals, particularly those that require a cyclobutane core.
Industry: The compound is valuable in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- involves its interaction with molecular targets through its ketone and imino groups. These interactions can lead to various chemical transformations, including ring-opening reactions and the formation of new bonds. The pathways involved often include non-adiabatic dynamics and surface hopping mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanone: A smaller cyclic ketone with a three-membered ring.
Cyclopentanone: A larger cyclic ketone with a five-membered ring.
Cyclohexanone: A six-membered cyclic ketone.
Uniqueness
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in theoretical and experimental studies .
Properties
CAS No. |
54133-31-2 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-cyclohexylimino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C14H23NO/c1-13(2)11(14(3,4)12(13)16)15-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 |
InChI Key |
NOTBUIWGDOWDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC2CCCCC2)C(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


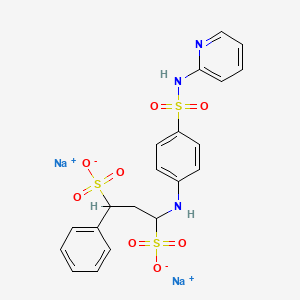

![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)


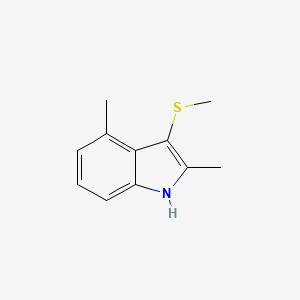

![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
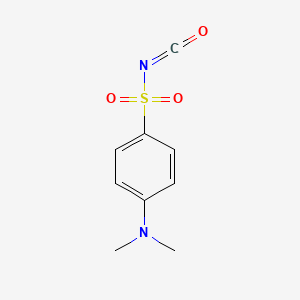
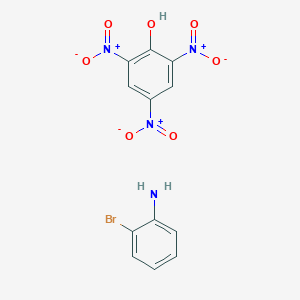
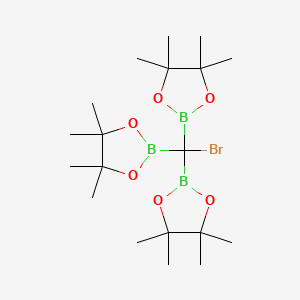
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
